
N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt is a sulfonamide derivative. Sulfonamides are a class of compounds known for their broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt typically involves the reaction of 5-bromo-2,6-dimethyl-4-pyrimidinylamine with sulfanilamide in the presence of a suitable base, such as sodium hydroxide . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency . The process includes steps such as mixing, heating, and crystallization, followed by purification using techniques like column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted pyrimidines
Applications De Recherche Scientifique
N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt involves the inhibition of bacterial enzyme dihydropteroate synthetase . This enzyme is essential for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is necessary for their growth and replication . This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sulfonamide derivatives such as sulfamethazine and sulfadiazine . These compounds also exhibit antibacterial properties and are used in the treatment of various bacterial infections.
Uniqueness
What sets N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt apart is the presence of the bromine atom and the pyrimidine ring, which enhance its chemical stability and biological activity . These structural features make it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
4015-19-4 |
|---|---|
Formule moléculaire |
C12H13BrN4O2S |
Poids moléculaire |
357.23 g/mol |
Nom IUPAC |
4-amino-N-(5-bromo-2,6-dimethylpyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H13BrN4O2S/c1-7-11(13)12(16-8(2)15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17) |
Clé InChI |
UEQDYAVJNNDRMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


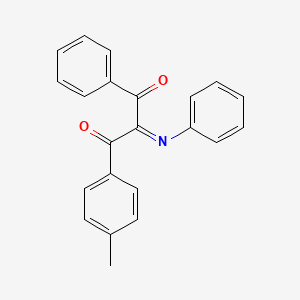
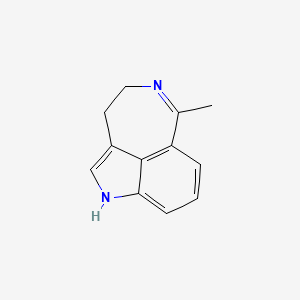

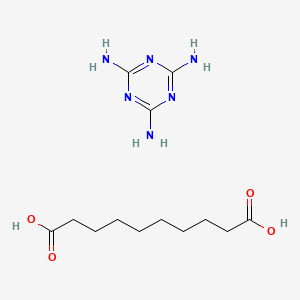

![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)
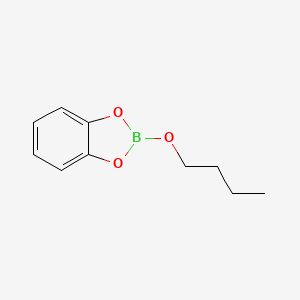

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B14163283.png)
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)
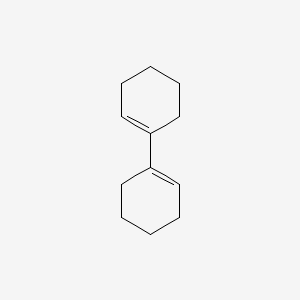

![2-[(Dimethylamino)methyl]-6-nitrophenol](/img/structure/B14163305.png)
![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
